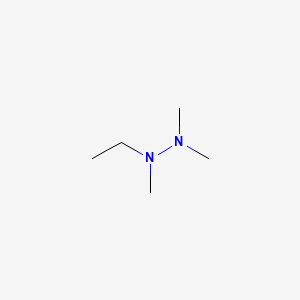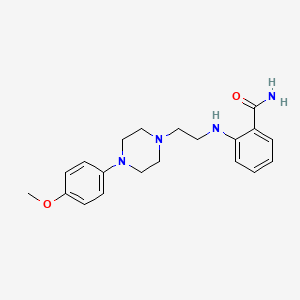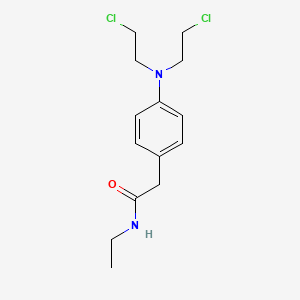
2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester is a chemical compound with the molecular formula C12H22O6. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is also referred to as 3,6,9,12-tetraoxatridec-1-yl methacrylate .
Méthodes De Préparation
The synthesis of 2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester involves the esterification of 2-Propenoic acid with 3,6,9,12-tetraoxatridecan-1-ol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN), leading to the formation of polymers.
Hydrolysis: In acidic or basic conditions, the ester bond can be hydrolyzed to yield 2-Propenoic acid and 3,6,9,12-tetraoxatridecan-1-ol.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with halogens or hydrogen halides.
Applications De Recherche Scientifique
2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties, such as hydrogels and copolymers.
Biomedical Engineering: The compound is utilized in the development of drug delivery systems and biocompatible materials.
Surface Coatings: It is employed in the formulation of coatings that provide enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate active agents, making the compound useful in controlled release applications. The ester linkage and the propenoic acid moiety play crucial roles in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester can be compared with similar compounds such as:
2-Propenoic acid, 2-methyl-, 3,6,9,12-tetraoxatridec-1-yl ester: This compound has a similar structure but includes a methyl group, which can influence its reactivity and polymerization behavior.
Methoxytetraethylene glycol methacrylate: This compound has a similar backbone but includes a methoxy group, affecting its solubility and compatibility with other materials.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for various applications.
Propriétés
Numéro CAS |
41026-23-7 |
|---|---|
Formule moléculaire |
C12H22O6 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C12H22O6/c1-3-12(13)18-11-10-17-9-8-16-7-6-15-5-4-14-2/h3H,1,4-11H2,2H3 |
Clé InChI |
WJAJKNVAXCVWCO-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
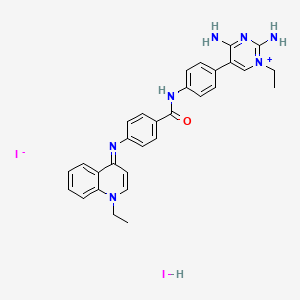
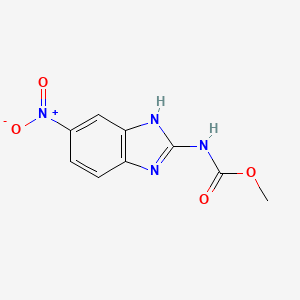
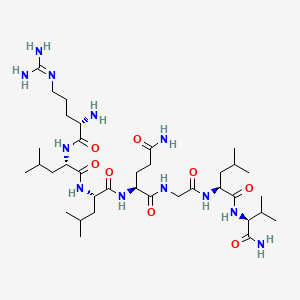
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
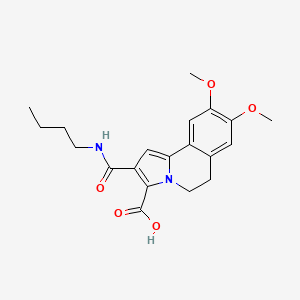
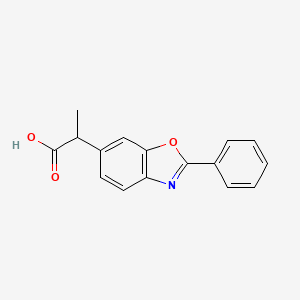

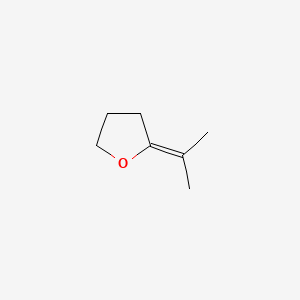
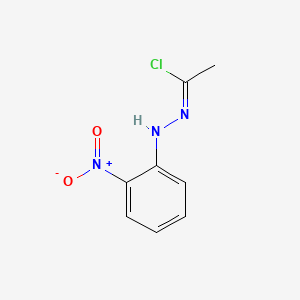
![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
